molecular formula C23H19N3O3 B2657407 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 922915-87-5

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No. B2657407
CAS RN: 922915-87-5
M. Wt: 385.423
InChI Key: GIFSBKOZMMBPJG-UHFFFAOYSA-N
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Description

The compound “N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is attached to a phenyl ring that is substituted with two methyl groups at the 3 and 4 positions . The other side of the oxadiazole ring is attached to a phenoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxadiazole ring and the phenyl rings are likely to be planar, while the phenoxybenzamide group might have some rotational freedom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Antioxidant Activity

Research on 1,3,4-oxadiazoles bearing phenol moieties demonstrated significant free-radical scavenging ability, highlighting their potential as antioxidants (Shakir, Ariffin, & Abdulla, 2014). This indicates a potential application in developing therapeutic agents targeting oxidative stress-related diseases.

Luminescence Sensing

Lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate, a compound structurally related to 1,3,4-oxadiazoles, have been synthesized and shown to possess selective sensitivity to benzaldehyde derivatives, making them potential candidates for fluorescence sensors in chemical detection and analysis (Shi et al., 2015).

Anticancer Activity

The synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has been explored for anticancer activity, with some compounds displaying significant growth inhibition against various cancer cell lines, suggesting their utility in developing new anticancer agents (Ahsan et al., 2014).

Material Science Applications

Poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units exhibit high thermal stability, solubility in organic solvents, and fluorescence properties, indicating their potential use in high-performance polymers, coatings, and optoelectronic devices (Hamciuc et al., 2005).

Antimicrobial and Anti-Proliferative Activities

N-Mannich bases of 1,3,4-oxadiazole have been synthesized and evaluated for antimicrobial and anti-proliferative activities, with some derivatives showing broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its potential applications in various fields .

properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-8-9-18(14-16(15)2)22-25-26-23(29-22)24-21(27)17-10-12-20(13-11-17)28-19-6-4-3-5-7-19/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFSBKOZMMBPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

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